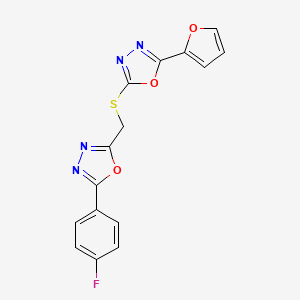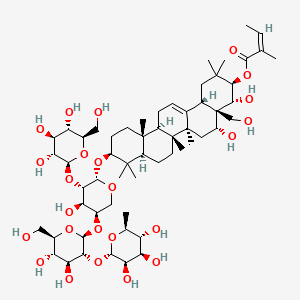
Lysimachigenoside C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lysimachigenoside C is a triterpene saponin isolated from the plant Lysimachia foenum-graecum Hance . This compound belongs to the class of terpenoids and has a molecular formula of C58H94O24 with a molecular weight of 1175.35 g/mol . Triterpene saponins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Lysimachigenoside C can be isolated from the plant Lysimachia foenum-graecum Hance . The extraction process typically involves the use of organic solvents to separate the compound from the plant material. The isolated compound is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC)
化学反応の分析
Lysimachigenoside C undergoes various chemical reactions typical of triterpene saponins. These reactions include:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: It is used as a reference compound in the study of triterpene saponins and their chemical properties.
Biology: Lysimachigenoside C has been investigated for its biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research has shown that this compound may have therapeutic potential in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of Lysimachigenoside C involves its interaction with various molecular targets and pathways. Triterpene saponins like this compound are known to modulate cell signaling pathways, leading to their biological effects. For example, they can inhibit the activity of certain enzymes, modulate the expression of genes involved in inflammation, and induce apoptosis in cancer cells .
類似化合物との比較
Lysimachigenoside C is unique among triterpene saponins due to its specific structure and biological activities. Similar compounds include other triterpene saponins isolated from plants, such as:
Ginsenosides: Found in ginseng, these compounds have similar anti-inflammatory and anticancer properties.
Astragalosides: Isolated from Astragalus membranaceus, these saponins also exhibit immunomodulatory and antioxidant activities.
Saikosaponins: Derived from Bupleurum species, these compounds are known for their hepatoprotective and anti-inflammatory effects.
This compound stands out due to its unique molecular structure and the specific biological pathways it targets .
特性
分子式 |
C58H94O24 |
|---|---|
分子量 |
1175.4 g/mol |
IUPAC名 |
[(3R,4R,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3S,4R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-4a-(hydroxymethyl)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C58H94O24/c1-11-24(2)48(73)82-47-46(72)58(23-61)27(18-53(47,4)5)26-12-13-32-55(8)16-15-34(54(6,7)31(55)14-17-56(32,9)57(26,10)19-33(58)62)79-51-44(80-50-43(71)40(68)36(64)28(20-59)76-50)38(66)30(22-74-51)78-52-45(41(69)37(65)29(21-60)77-52)81-49-42(70)39(67)35(63)25(3)75-49/h11-12,25,27-47,49-52,59-72H,13-23H2,1-10H3/b24-11-/t25-,27-,28+,29+,30+,31-,32+,33+,34-,35-,36+,37+,38+,39+,40-,41-,42+,43+,44-,45+,46-,47-,49-,50-,51-,52-,55-,56+,57+,58-/m0/s1 |
InChIキー |
YBULXTHJWHUSPC-STIBGRFBSA-N |
異性体SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@H]([C@@H]([C@@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)O |
正規SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,4R,6aR)-1-[5-(2-cyanopyridin-4-yl)-1,3-oxazole-2-carbonyl]-4-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carbonitrile](/img/structure/B12387795.png)
![(2R,3R,5R)-2-[2-chloro-6-(furan-2-yl)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387798.png)
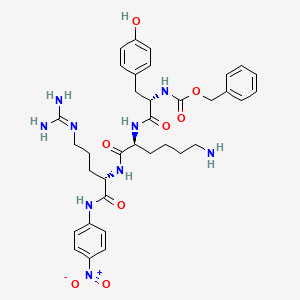
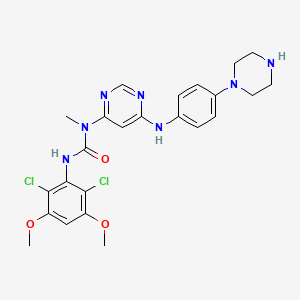
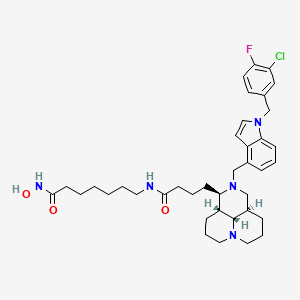
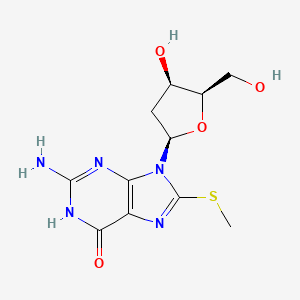

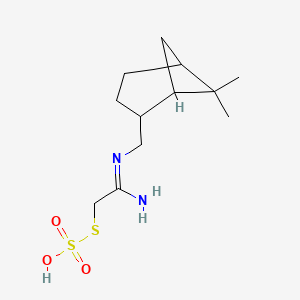
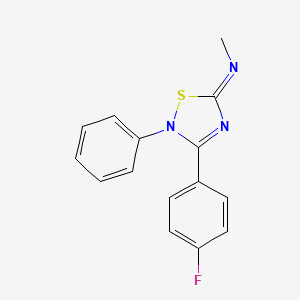
![N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide](/img/structure/B12387845.png)

![[4-[[(2-methoxybenzoyl)amino]methyl]-4-thiophen-3-ylcyclohexyl] N-propylcarbamate](/img/structure/B12387857.png)
![cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met]](/img/structure/B12387859.png)
